molecular formula C15H16Cl3N5 B1680975 Sipatrigine CAS No. 130800-90-7

Sipatrigine

Numéro de catalogue B1680975
Numéro CAS: 130800-90-7
Poids moléculaire: 372.7 g/mol
Clé InChI: PDOCBJADCWMDGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sipatrigine, also known as BW 619C89, is a neuroprotective agent . It is a substituted pyrimidine derived from lamotrigine . It attenuates glutamate release in vitro and in vivo, probably as a result of sodium and calcium channel inhibition .


Synthesis Analysis

Sipatrigine was derived from a series of phenyl triazines typified by the antiepileptic agent lamotrigine .


Molecular Structure Analysis

The molecular formula of Sipatrigine is C15H16Cl3N5 . It is a substituted pyrimidine . The X-ray crystallographic structures of Sipatrigine have been reported .


Chemical Reactions Analysis

Sipatrigine is known to inhibit glutamate release, probably as a result of sodium and calcium channel inhibition . It consistently reduces cortical infarct volume in rodent models of global, permanent focal, and transient focal ischemia .


Physical And Chemical Properties Analysis

The molecular weight of Sipatrigine is 372.68 . It is soluble in DMSO and ethanol . The boiling point is predicted to be 531.1±60.0 °C and the density is predicted to be 1.419±0.06 g/cm3 .

Applications De Recherche Scientifique

Neuroscience

  • Summary of Application : Sipatrigine is a blocker of voltage-dependent sodium channels (NaV). It inhibits glutamate release and displays neuroprotective activity in rat models of cerebral ischemia . It is also thought to block Ca2+ channels .
  • Results or Outcomes : Sipatrigine has shown neuroprotective activity in rat models of cerebral ischemia . This suggests that it could potentially be used in treatments for conditions like stroke or other forms of brain injury.

Traumatic Brain Injury

  • Summary of Application : Sipatrigine has been studied for its potential use in traumatic brain injury. It is thought to attenuate glutamate release, which can be harmful in the context of brain injury .
  • Methods of Application : In studies, Sipatrigine is administered in a controlled dosage. In a rat model of traumatic brain injury, it significantly reduced the release of glutamate .
  • Results or Outcomes : The application of Sipatrigine in traumatic brain injury resulted in a reduction of glutamate release, which could potentially mitigate the damage caused by the injury .

Stroke

  • Summary of Application : Sipatrigine has been studied for its potential use in the treatment of stroke. It is thought to inhibit voltage-dependent sodium and calcium channels, which could have neuroprotective effects .
  • Methods of Application : In studies, Sipatrigine is administered in a controlled dosage. It has been shown to penetrate the central nervous system effectively .
  • Results or Outcomes : Sipatrigine has shown potential in the study for focal cerebral ischemia and stroke. It has been found to have neuroprotective effects, which could potentially be beneficial in the treatment of stroke .

White Matter Ischemia

  • Summary of Application : Sipatrigine has been studied for its potential use in white matter ischemia. It consistently reduces cortical infarct volume in rodent models of global, permanent focal, and transient focal ischemia .
  • Methods of Application : In studies, Sipatrigine is administered in a controlled dosage. It was effective in a rat optic nerve model of white matter ischemia, providing complete neuroprotection at the highest concentration (100 M) used .
  • Results or Outcomes : The application of Sipatrigine in white matter ischemia resulted in a reduction of cortical infarct volume, which could potentially mitigate the damage caused by the ischemia .

Major Depression and Bipolar Depression

  • Summary of Application : Sipatrigine has been suggested to have therapeutic potential for major depression and bipolar depression through antagonism of the two-pore-domain K+ channel TREK-1 .
  • Results or Outcomes : The application of Sipatrigine in major depression and bipolar depression could potentially be beneficial, but more research is needed to confirm these findings .

Safety And Hazards

Sipatrigine is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Propriétés

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl3N5/c1-22-2-4-23(5-3-22)15-20-8-11(14(19)21-15)10-6-9(16)7-12(17)13(10)18/h6-8H,2-5H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOCBJADCWMDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156750
Record name Sipatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sipatrigine

CAS RN

130800-90-7
Record name Sipatrigine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130800-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sipatrigine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130800907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sipatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIPATRIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON9AVW1T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sipatrigine
Reactant of Route 2
Reactant of Route 2
Sipatrigine
Reactant of Route 3
Reactant of Route 3
Sipatrigine
Reactant of Route 4
Reactant of Route 4
Sipatrigine
Reactant of Route 5
Sipatrigine
Reactant of Route 6
Reactant of Route 6
Sipatrigine

Citations

For This Compound
424
Citations
AH Hainsworth, A Stefani, P Calabresi… - CNS Drug …, 2000 - Wiley Online Library
… Sipatrigine is a substituted pyrimidine derived from … In monkeys, CNS penetration by sipatrigine was rapid and the steady state … In electrophysiological studies, sipatrigine inhibited native …
Number of citations: 33 onlinelibrary.wiley.com
P Calabresi, A Stefani, GA Marfia, AH Hainsworth… - Experimental …, 2000 - Elsevier
… electrophysiological effects of sipatrigine utilizing intracellular … recorded neurons was reduced by sipatrigine (EC50 4.5 M). … Sipatrigine also inhibited tetrodotoxinsensitive sodium (Na ) …
Number of citations: 12 www.sciencedirect.com
AH Hainsworth, NCL McNaughton… - European journal of …, 2003 - Elsevier
Relatively little has been published on the pharmacology of R-type and T-type Ca 2+ channels. Here, whole-cell Ca 2+ channel currents were recorded from human embryonic kidney …
Number of citations: 72 www.sciencedirect.com
KW Muir, L Holzapfel, KR Lees - Cerebrovascular diseases, 2000 - karger.com
… patients stopped the sipatrigine infusion early due … sipatrigine and in no placebo patients. Nausea, vomiting, infusion site reactions, and hyponatremia were also commoner in sipatrigine …
Number of citations: 70 karger.com
HJ Meadows, CG Chapman, DM Duckworth… - Brain research, 2001 - Elsevier
We have cloned and functionally expressed the human orthologue of the mouse TRAAK gene. When cDNA for hTRAAK is expressed in either Xenopus oocytes or HEK293 cells it forms …
Number of citations: 78 www.sciencedirect.com
NCL McNaughton, AH Hainsworth, PJ Green… - …, 2000 - Elsevier
T-type Ca 2+ currents were recorded in 2 mM Ca 2+ from HEK 293 cells stably expressing recombinant low-voltage-activated Ca 2+ channel subunits. Current–voltage relationships …
Number of citations: 32 www.sciencedirect.com
AH Hainsworth, F Spadoni, F Lavaroni, G Bernardi… - …, 2001 - Elsevier
… We hypothesized that sipatrigine in its monovalent cationic form blocks the open HVA calcium channel (Stefani et al., 1998). The sipatrigine molecule has two protonation sites (Fig. 1; …
Number of citations: 26 www.sciencedirect.com
JK Callaway, M Castillo-Melendez, SF Giardina… - …, 2004 - Elsevier
Sodium channel blockers are neuroprotective against cerebral ischemia in animal models. A novel neuroprotective compound AM-36, when screened for activity at the most common …
Number of citations: 26 www.sciencedirect.com
RA Palmer, BS Potter, MJ Leach… - Journal of Chemical …, 2007 - Springer
Drugs based on 5-phenyl-2,4 diamino pyrimidine and 6-phenyl-1,2,4 triazine derivatives are well known for their effects on the central nervous system. The study presented here …
Number of citations: 11 link.springer.com
Z Gao, JT Milnes, SCM Choisy… - Clinical and …, 2005 - Wiley Online Library
… concerning the effects of sipatrigine on cardiac ion … by sipatrigine, demonstrating the drug to be a relatively broad‐spectrum blocker of cation channels in the heart. However, sipatrigine …
Number of citations: 3 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.